molecular formula C20H15N3O4S B2364909 N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide CAS No. 313387-12-1

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2364909
CAS No.: 313387-12-1
M. Wt: 393.42
InChI Key: GCFAOUUZNOHRPI-UHFFFAOYSA-N
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Description

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic or basic conditions.

    Nitration and methoxylation: The benzo[d]thiazole core is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids. The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.

    Acylation: The final step involves the acylation of the nitrated and methoxylated benzo[d]thiazole with 2-(naphthalen-1-yl)acetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Reduction: Amino derivatives.

    Oxidation: Sulfoxides, sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide would depend on its specific biological target. Generally, compounds of this class can interact with various molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: Compounds with similar core structures but different substituents.

    Naphthalene derivatives: Compounds with naphthalene moieties but different functional groups.

Uniqueness

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c1-27-16-10-14(23(25)26)11-17-19(16)22-20(28-17)21-18(24)9-13-7-4-6-12-5-2-3-8-15(12)13/h2-8,10-11H,9H2,1H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFAOUUZNOHRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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